Methyl perfluorooctanoate

概述

描述

Methyl perfluorooctanoate is a fluorinated organic compound with the molecular formula C₉H₃F₁₅O₂. It is known for its high thermal and chemical stability, which is attributed to the strong carbon-fluorine bonds present in its structure. This compound is often used in various industrial applications due to its unique properties, such as resistance to heat, water, and oil .

准备方法

Synthetic Routes and Reaction Conditions: Methyl perfluorooctanoate is typically synthesized by the esterification of perfluorooctanoic acid with methanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction can be represented as follows:

C₇F₁₅COOH + CH₃OH → C₇F₁₅COOCH₃ + H₂O

The reaction is often conducted at elevated temperatures to increase the reaction rate and yield .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and high yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to enhance the reaction efficiency .

化学反应分析

Chemical Reactions and Degradation

-

Reaction with OH Radicals: N-methyl perfluorobutane sulfonamidoethanol (NMeFBSE) reacts with OH radicals in the gas phase . The atmospheric lifetime of NMeFBSE is approximately 2 days . Degradation products include N-methyl perfluorobutane sulfonamide, perfluorobutanoic acid, perfluoropropanoic acid, trifluoroacetic acid, carbonyl fluoride, and perfluorobutane sulfonic acid .

-

Decarboxylation and Defluorination of PFCAs: Perfluoroalkyl carboxylic acids (PFCAs) can be mineralized through a sodium hydroxide-mediated defluorination pathway . In a polar aprotic solvent (DMSO/H2O) at 120°C, PFOA decarboxylates to form perfluoro-1H-heptane . In the presence of NaOH, PFOA degrades into a mixture of fluoride, trifluoroacetate ions, and carbon-containing by-products .

Environmental Fate and Transport

-

Atmospheric Lifetime: The atmospheric lifetime of NMeFBSE is determined by its reaction with OH radicals and is approximately 2 days . The gas-phase N-dealkylation product, N-methyl perfluorobutane sulfonamide (NMeFBSA), has a longer atmospheric lifetime (greater than 20 days) than NMeFBSE .

Perfluorocarboxylic Acids in the Environment

Perfluorooctanoic acid (PFOA) and other perfluoroalkyl substances (PFAS) have been detected in the U.S. population . PFOS, PFOA, PFHxS, and PFNA serum concentrations were measurable in each demographic population group studied in 2003–2004 . Studies have shown a decline in PFOS and PFOA serum concentrations in an Australian population from 2002 through 2011 .

科学研究应用

Environmental Studies

MPOC is often studied in the context of environmental science due to its persistence in the environment and potential bioaccumulation. Research has shown that compounds like MPOC can be traced in various ecosystems, raising concerns about their long-term effects on wildlife and human health.

Case Study: PFAS Contamination

A significant area of research involves the investigation of per- and polyfluoroalkyl substances (PFAS), including MPOC, in contaminated water sources. Studies indicate that these compounds can leach into groundwater, posing risks to drinking water supplies. For instance, a study highlighted the detection of MPOC in wastewater effluents, emphasizing the need for effective remediation strategies .

Industrial Applications

MPOC has potential applications in industrial processes, particularly as a surfactant and emulsifier due to its surface-active properties. Its ability to reduce surface tension makes it valuable in formulations for coatings, textiles, and firefighting foams.

Data Table: Industrial Applications of MPOC

| Application | Description |

|---|---|

| Surfactant | Used in formulations to lower surface tension in liquids |

| Emulsifier | Stabilizes mixtures of oil and water in various products |

| Coatings | Enhances durability and water repellency of surfaces |

| Firefighting Foams | Used in aqueous film-forming foams (AFFF) for enhanced firefighting efficacy |

Health and Toxicology Research

Research into the health effects of MPOC is critical, given its classification as a PFAS compound. Studies have linked exposure to PFAS with various health issues, including hormonal disruption and potential carcinogenic effects.

Case Study: Serum Concentrations and Health Risks

A nested case-control study examined the association between serum concentrations of PFAS, including MPOC, and aggressive prostate cancer risk. The results indicated a correlation between high levels of these compounds and increased cancer risk among certain populations . This underscores the importance of monitoring exposure levels in at-risk groups.

Synthesis of Advanced Materials

MPOC is also explored for its role in synthesizing advanced materials such as fluorinated polymers and coatings that exhibit unique thermal and chemical resistance properties.

Research Findings: Polymer Synthesis

Recent studies have demonstrated that polymers derived from MPOC exhibit enhanced properties over traditional materials, making them suitable for high-performance applications in aerospace and automotive industries .

作用机制

The primary mechanism by which methyl perfluorooctanoate exerts its effects is through the activation of peroxisome proliferator-activated receptor alpha. This nuclear receptor plays a crucial role in lipid metabolism and energy homeostasis. The compound binds to this receptor, leading to the transcription of genes involved in fatty acid oxidation and lipid transport .

相似化合物的比较

Perfluorooctanoic acid: Similar in structure but lacks the ester group.

Perfluorooctane sulfonate: Contains a sulfonate group instead of an ester group.

Perfluorodecanoic acid: Has a longer carbon chain compared to methyl perfluorooctanoate.

Uniqueness: this compound is unique due to its ester functional group, which imparts different chemical reactivity compared to its analogs. This makes it particularly useful in applications requiring specific chemical modifications .

生物活性

Methyl perfluorooctanoate (MPO) is a perfluorinated compound that has garnered attention due to its potential biological effects and environmental persistence. As a derivative of perfluorooctanoic acid (PFOA), MPO shares many of the same properties and mechanisms of action, particularly in relation to endocrine disruption and toxicological outcomes. This article reviews the biological activity of MPO, including its effects on various biological systems, mechanisms of action, and relevant case studies.

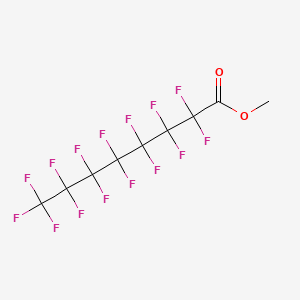

MPO is characterized by its perfluorinated carbon chain, which contributes to its hydrophobicity and resistance to degradation. The chemical structure can be represented as follows:

This structure allows MPO to interact with biological membranes and proteins, influencing various biochemical pathways.

Endocrine Disruption

Research indicates that MPO, like other perfluorinated compounds, may act as an endocrine disruptor. It has been shown to bind to peroxisome proliferator-activated receptors (PPARs), which are critical regulators of lipid metabolism and glucose homeostasis. This interaction can lead to metabolic disturbances and has been implicated in obesity and diabetes-related conditions .

Epigenetic Alterations

Recent studies have highlighted the potential for MPO to induce epigenetic changes. For example, exposure to PFOA has been associated with differential DNA methylation patterns in mouse models, which could also be extrapolated to MPO due to structural similarities. Specifically, alterations in DNA methyltransferase (DNMT) expression levels have been observed, suggesting a mechanism through which MPO may influence gene expression related to kidney function and fibrosis .

Animal Studies

Data Table: Biological Effects of this compound

属性

IUPAC Name |

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F15O2/c1-26-2(25)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)24/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCNYZFAMHDXJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F15O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059924 | |

| Record name | Methyl perfluorooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376-27-2 | |

| Record name | Methyl perfluorooctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl perfluorooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl perfluorooctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of incorporating methyl perfluorooctanoate into a waterborne polyurethane acrylate system?

A1: While the provided abstract [] does not explicitly detail the characterization results, incorporating this compound into the polyurethane acrylate structure is likely aimed at enhancing the material's hydrophobicity and potentially other surface properties like oleophobicity and low surface energy. This modification could be beneficial for applications requiring water repellency, stain resistance, or anti-fouling properties. Further investigation into the full text of the paper [] would be needed to confirm the specific impacts on the material's properties and performance.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。